Methyl 2-({[(benzyloxy)amino]methylidene}amino)thiophene-3-carboxylate
Description
Methyl 2-({[(benzyloxy)amino]methylidene}amino)thiophene-3-carboxylate is a thiophene-based heterocyclic compound featuring a methyl carboxylate group at position 3 and a complex substituent at position 2. The latter consists of a benzyloxyamino group connected via a methylideneamino (–NH–C=N–) linkage. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
methyl 2-[(phenylmethoxyamino)methylideneamino]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S/c1-18-14(17)12-7-8-20-13(12)15-10-16-19-9-11-5-3-2-4-6-11/h2-8,10H,9H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYXRMSPNARYIIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC=C1)N=CNOCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-({[(benzyloxy)amino]methylidene}amino)thiophene-3-carboxylate typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur.
Introduction of the Carboxylate Ester: The carboxylate ester group can be introduced via esterification reactions, typically using methanol and a suitable acid catalyst.
Addition of the Benzyloxyamino Group: The benzyloxyamino group can be introduced through nucleophilic substitution reactions, where a benzyloxyamine reacts with a suitable electrophilic intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-({[(benzyloxy)amino]methylidene}amino)thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The benzyloxyamino group can be reduced to form primary amines.
Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Amides or other ester derivatives.
Scientific Research Applications
Methyl 2-({[(benzyloxy)amino]methylidene}amino)thiophene-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Methyl 2-({[(benzyloxy)amino]methylidene}amino)thiophene-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The benzyloxyamino group can form hydrogen bonds or other interactions with target molecules, while the thiophene ring can participate in π-π stacking interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares Methyl 2-({[(benzyloxy)amino]methylidene}amino)thiophene-3-carboxylate with key analogues, focusing on substituent effects, synthetic methodologies, and physicochemical properties.
Substituent Variations and Electronic Effects
Methyl 3-{[(1E)-(dimethylamino)methylidene]amino}-5-(3-methoxyphenyl)thiophene-2-carboxylate (Compound 7) Substituents: A dimethylamino group replaces the benzyloxyamino moiety, and a 3-methoxyphenyl group is present at position 4. The electron-donating methoxy group may increase aromatic ring electron density, influencing reactivity .
Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (Compound 6o) Substituents: A tetrahydrobenzo[b]thiophene core with a 4-hydroxyphenyl-acetylated amino group. Synthesis: Petasis reaction in HFIP solvent with 3 Å molecular sieves (22% yield) .
Methyl 2-(2-hydroxybenzylideneamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate Substituents: A hydroxybenzylideneamino group (–NH–C=N–C6H4–OH) and a tetrahydrobenzothiophene core. Synthesis: Condensation of aminothiophene with 2-hydroxybenzaldehyde derivatives . Key Differences: The hydroxyl group increases polarity, contrasting with the lipophilic benzyloxy group in the target compound. This affects solubility and membrane permeability .
Physicochemical and Spectroscopic Properties
- Solubility: Benzyloxy groups (target compound) enhance lipophilicity compared to hydroxyl (Compound 6o) or cyano () substituents, as inferred from NMR and IR data .
- Thermal Stability : Melting points for analogues range widely (e.g., 213–226°C for acylated derivatives in ), suggesting that the target compound’s stability may depend on substituent rigidity .
- Spectroscopic Signatures: IR spectra of similar compounds show characteristic C=O (1650–1750 cm⁻¹) and C=N (1600–1650 cm⁻¹) stretches. ¹H NMR shifts for methylideneamino protons typically appear at δ 8.0–9.0 ppm .
Biological Activity
Methyl 2-({[(benzyloxy)amino]methylidene}amino)thiophene-3-carboxylate, a compound belonging to the class of 2-aminothiophenes, has garnered attention for its potential biological activities, particularly in the context of antimicrobial efficacy. This article explores the synthesis, biological activity, and potential applications of this compound, supported by relevant research findings and data.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 291.32 g/mol. Its structure features a thiophene ring, which is known for its biological relevance, particularly in medicinal chemistry.
Synthesis and Derivatives
The synthesis of this compound can be achieved through various methods, including modifications of the Gewald reaction, which has been shown to yield novel 2-aminothiophene derivatives with diverse biological activities . The introduction of the benzyloxy group enhances solubility and may influence the compound's interaction with biological targets.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance, a related compound demonstrated significant activity against Mycobacterium tuberculosis (Mtb), with a minimum inhibitory concentration (MIC) as low as 0.20 μM against resistant strains . The mechanism of action appears to involve inhibition of mycolic acid biosynthesis, targeting enzymes such as Pks13, which are crucial for bacterial cell wall integrity.
Table 1: Antimicrobial Activity Comparison
| Compound ID | MIC (μM) | Target Pathogen | Resistance Profile |
|---|---|---|---|
| Compound 33 | 0.20 | Mycobacterium tuberculosis | Resistant to INH, RIF |
| Control (INH) | 0.25 | Mycobacterium tuberculosis | Sensitive |
| Control (RIF) | 0.30 | Mycobacterium tuberculosis | Sensitive |
Cytotoxicity Studies
In vitro cytotoxicity assessments using human monocytic THP-1 cells have indicated that similar compounds exhibit an IC50 value around 6.2 μM . This suggests a favorable therapeutic index, as the antimicrobial concentrations are significantly lower than those causing cytotoxic effects.
Case Studies and Research Findings
Several studies have focused on the biological activity of thiophene derivatives:
- Study on Mycobacterial Inhibition : A study evaluated a series of thiophene derivatives against multidrug-resistant Mtb strains, revealing that modifications to the thiophene core could enhance potency and specificity against bacterial targets while maintaining low toxicity in mammalian cells .
- Structural Activity Relationship (SAR) : Research has indicated that structural modifications in thiophene derivatives can significantly impact their biological activity. The presence of electron-donating or withdrawing groups can alter the interaction with target enzymes involved in bacterial cell wall synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
